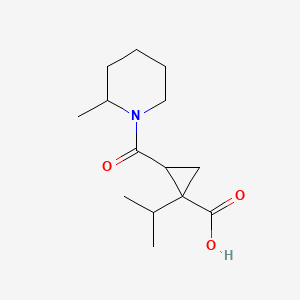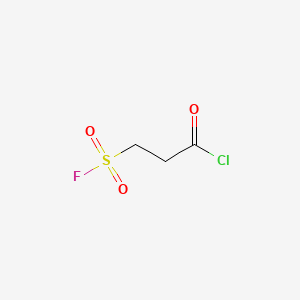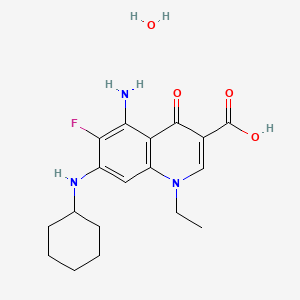
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid, also known as 2-MPCA, is a cyclic carboxylic acid that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments, including those related to biochemistry, physiology, and pharmacology. In We will also discuss potential future directions for the compound.
Aplicaciones Científicas De Investigación
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In physiology, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used to study the effects of inflammation on the body. In pharmacology, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been used to study the effects of drugs on the body.
Mecanismo De Acción
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid works by inhibiting the activity of enzymes, such as COX-2 and 5-LOX. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are molecules that are also involved in inflammation. By inhibiting the activity of these enzymes, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can reduce inflammation in the body.
Biochemical and Physiological Effects
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in the body. It has been shown to reduce the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to reduce the production of nitric oxide, which can reduce oxidative stress and improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid has a number of advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable. It is also relatively non-toxic, which makes it safe for use in experiments. However, it does have some limitations. It is not soluble in water, which can make it difficult to use in some experiments. It is also not very soluble in organic solvents, which can make it difficult to use in other experiments.
Direcciones Futuras
There are a number of potential future directions for 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid. It could be used in combination with other compounds to further reduce inflammation and pain. It could also be used to study the effects of drugs on the body, as well as the effects of inflammation on the body. Additionally, it could be used to study the effects of oxidative stress on the body, as well as the effects of nitric oxide on the body. Finally, it could be used to study the effects of other compounds on the body, such as hormones and neurotransmitters.
Métodos De Síntesis
2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the Williamson ether synthesis or the Pd-catalyzed Heck reaction. In the Williamson ether synthesis, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid is produced by combining a halide with a hydroxyalkyl halide in the presence of a base. In the Pd-catalyzed Heck reaction, 2-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid is produced by combining an alkyl halide with an alkene in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
2-(2-methylpiperidine-1-carbonyl)-1-propan-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9(2)14(13(17)18)8-11(14)12(16)15-7-5-4-6-10(15)3/h9-11H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDBHSVRAESGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC2(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)
![3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604825.png)
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)
![rac-methyl (1R,5S,6S)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604836.png)
![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)

![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)

![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)
![4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604926.png)